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Compound of Interest

Compound Name: Ethyl 3,4-difluorobenzoate

Cat. No.: B141348 Get Quote

Ethyl 3,4-difluorobenzoate (CAS No. 144267-96-9) is a fluorinated aromatic ester of

significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1]

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their

physicochemical and biological properties. This includes modulating metabolic stability,

enhancing binding affinity to target proteins, and improving membrane permeability. As a

versatile building block, Ethyl 3,4-difluorobenzoate provides a scaffold for introducing the

crucial 3,4-difluorophenyl moiety into more complex molecular architectures.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed

examination of the physical properties, spectroscopic profile, and safe handling of Ethyl 3,4-
difluorobenzoate. It provides not only established data but also expert interpretation and a

validated synthetic protocol, ensuring a comprehensive resource for laboratory professionals.

Section 1: Core Physicochemical Properties
The physical properties of Ethyl 3,4-difluorobenzoate are foundational to its application in

synthesis. These parameters dictate appropriate reaction conditions, solvent selection, and

purification strategies. While specific experimental data for some properties are not widely

published, we can infer expected values based on its structure and comparison with closely

related analogs.
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Property Value / Expected Value Source / Rationale

CAS Number 144267-96-9 [2]

Molecular Formula C₉H₈F₂O₂ [3][4]

Molecular Weight 186.16 g/mol [4]

Appearance Colorless to light yellow liquid

Boiling Point
Estimated: ~215-225 °C (at

760 mmHg)

Based on isomers and

analogs. Ethyl 4-

fluorobenzoate boils at 210 °C;

increased fluorination typically

raises the boiling point.

Density
Estimated: ~1.25 g/mL at 25

°C

Based on isomers. Ethyl 2,4-

difluorobenzoate has a density

of 1.222 g/mL. The 3,4-

substitution pattern is expected

to result in a slightly higher

density.

Refractive Index (n²⁰/D) Estimated: ~1.48 - 1.49

Based on isomers. Ethyl 2,4-

difluorobenzoate is 1.473-

1.477 and Ethyl 4-

fluorobenzoate is 1.486.

Storage
Store at room temperature,

sealed in a dry environment.
[2]

Expert Insight: The two fluorine atoms on the benzene ring are strongly electron-withdrawing.

This reduces the electron density of the aromatic system and influences the reactivity of the

ester group. From a physical standpoint, the high electronegativity of fluorine increases

intermolecular dipole-dipole interactions, which is why the boiling point and density are

expected to be higher than that of the non-fluorinated parent compound, ethyl benzoate.

Section 2: Spectroscopic Profile and
Characterization
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Spectroscopic analysis is essential for confirming the identity and purity of Ethyl 3,4-
difluorobenzoate. Below is a predicted spectroscopic profile based on fundamental principles,

which serves as a benchmark for experimental verification.

Proton Nuclear Magnetic Resonance (¹H NMR)
Ethyl Group Protons:

-O-CH₂- (Quartet): Expected around δ 4.3-4.4 ppm. The signal is split into a quartet by the

adjacent methyl protons.

-CH₃ (Triplet): Expected around δ 1.3-1.4 ppm. The signal is split into a triplet by the

adjacent methylene protons.

Aromatic Protons (3H): The aromatic region will be complex due to proton-proton and proton-

fluorine couplings.

H-2 (dd): Expected around δ 7.9 ppm. It will show coupling to H-6 and a smaller coupling

to the fluorine at C-3.

H-5 (ddd): Expected around δ 7.8 ppm. It will show coupling to H-6 and the fluorines at C-

3 and C-4.

H-6 (m): Expected around δ 7.2-7.3 ppm. This proton will exhibit complex splitting due to

coupling with H-2, H-5, and the fluorine at C-4.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbonyl Carbon (-C=O): Expected around δ 164-165 ppm.

Ethyl Group Carbons:

-O-CH₂-: Expected around δ 61-62 ppm.

-CH₃: Expected around δ 14 ppm.

Aromatic Carbons: The aromatic carbons will appear as doublets or doublets of doublets due

to C-F coupling.
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C-3 & C-4 (d): Large one-bond ¹J(C-F) coupling constants, typically >240 Hz.

Other Aromatic Carbons: Smaller two- and three-bond C-F coupling constants will be

observed.

Infrared (IR) Spectroscopy
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1730 cm⁻¹.

Aromatic C=C Stretches: Medium intensity bands in the 1500-1600 cm⁻¹ region.

C-F Stretches: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

C-O Stretch (Ester): Strong bands around 1250 cm⁻¹ and 1100 cm⁻¹.

Mass Spectrometry (MS)
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 186.05.

Predicted [M+H]⁺: High-resolution mass spectrometry should detect the protonated molecule

at m/z = 187.05652.[3]

Key Fragmentation: A prominent fragment should correspond to the loss of the ethoxy group

(-OC₂H₅), resulting in the 3,4-difluorobenzoyl cation at m/z = 141. Another common

fragmentation is the loss of ethylene from the ethoxy group.

Section 3: Safety and Handling
Trustworthiness in laboratory practice begins with a thorough understanding of a compound's

hazards. Ethyl 3,4-difluorobenzoate is classified as a hazardous substance and requires

careful handling.

GHS Hazard Classification:

Pictograms:

Signal Word:Warning

Hazard Statements:
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H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing vapors or mist.

P280: Wear protective gloves, eye protection, and face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol:

Engineering Controls: Always handle this compound in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety

goggles.

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it

in a sealed container for chemical waste disposal.

First Aid:

Skin Contact: Immediately wash with soap and water.

Eye Contact: Flush with copious amounts of water for at least 15 minutes.

Inhalation: Move to fresh air.

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
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Section 4: Synthetic Protocol - Fischer-Speier
Esterification
The most direct and reliable method for synthesizing Ethyl 3,4-difluorobenzoate is the

Fischer-Speier esterification of 3,4-difluorobenzoic acid with ethanol, using a strong acid

catalyst.[5][6] This protocol is designed as a self-validating system, where the principles of

chemical equilibrium are leveraged to ensure a high yield.

Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The

key steps are:

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic

acid, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: The lone pair on the oxygen of the alcohol attacks the activated carbonyl

carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a

good leaving group.

Deprotonation: The protonated carbonyl of the ester is deprotonated (often by another

molecule of alcohol or the conjugate base of the catalyst) to regenerate the catalyst and yield

the final ester product.

Experimental Workflow Diagram
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Reaction Setup

Reaction

Work-up & Isolation

Purification

1. Charge flask with 3,4-difluorobenzoic acid
and excess absolute ethanol.

2. Cool mixture in an ice bath.

3. Slowly add concentrated H₂SO₄.

4. Reflux the mixture for 4-6 hours.

5. Cool and remove excess ethanol
via rotary evaporation.

Monitor by TLC

6. Redissolve residue in ethyl acetate
and wash with sat. NaHCO₃ solution.

7. Dry organic layer over anhydrous MgSO₄.

8. Filter and concentrate the organic layer.

9. Purify crude product via
vacuum distillation.

10. Characterize via NMR, IR, MS.

Click to download full resolution via product page

Caption: Workflow for the synthesis of Ethyl 3,4-difluorobenzoate.
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Step-by-Step Methodology (10 mmol scale)
Reaction Setup:

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add 3,4-difluorobenzoic acid (1.58 g, 10.0 mmol).

Add absolute ethanol (25 mL). Using ethanol as the solvent provides a large excess,

which drives the reaction equilibrium towards the product, according to Le Châtelier's

principle.[7]

Place the flask in an ice-water bath and stir the suspension.

Catalyst Addition:

Slowly and carefully add concentrated sulfuric acid (0.3 mL, ~5.5 mmol) dropwise to the

stirring mixture. This is an exothermic process, and slow addition prevents excessive

heating.

Reaction:

Remove the ice bath and heat the mixture to reflux (approximately 80-85 °C) using a

heating mantle.

Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

Work-up:

Allow the reaction mixture to cool to room temperature.

Remove the excess ethanol under reduced pressure using a rotary evaporator.

Dissolve the oily residue in ethyl acetate (50 mL).

Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous

solution of sodium bicarbonate (2 x 30 mL) to neutralize the remaining sulfuric acid and
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unreacted carboxylic acid. Causality: This step is critical; the bicarbonate reacts with acid

to form CO₂, so additions must be slow with frequent venting to release pressure.

Wash the organic layer with brine (1 x 30 mL) to remove residual water and salts.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove

the drying agent.

Purification:

Concentrate the filtrate on a rotary evaporator to yield the crude product.

Purify the crude liquid by vacuum distillation to obtain pure Ethyl 3,4-difluorobenzoate.

Characterization:

Obtain the yield and characterize the final product using ¹H NMR, ¹³C NMR, IR, and MS to

confirm its structure and purity against the predicted profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b141348#ethyl-3-4-difluorobenzoate-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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